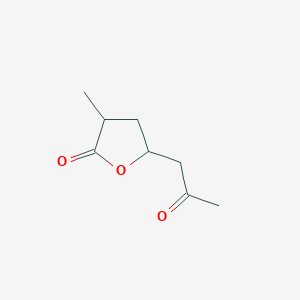![molecular formula C14H14NO3 B11947053 [Bis(4-methoxyphenyl)amino]oxidanyl](/img/structure/B11947053.png)
[Bis(4-methoxyphenyl)amino]oxidanyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Bis(4-methoxyphenyl)amino]oxidanyl is an organic compound known for its unique chemical properties and applications in various scientific fields. It is characterized by the presence of two methoxyphenyl groups attached to an amino group, which is further bonded to an oxidanyl group. This compound is often used in the synthesis of advanced materials and has significant implications in the field of organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(4-methoxyphenyl)amino]oxidanyl typically involves the reaction of 4-methoxyaniline with an oxidizing agent. One common method includes the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the compound. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
[Bis(4-methoxyphenyl)amino]oxidanyl undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, [Bis(4-methoxyphenyl)amino]oxidanyl is used as a precursor for the synthesis of complex organic molecules. It is also employed in the development of new materials with unique electronic properties.
Biology
Medicine
In medicine, this compound is explored for its potential use in drug development, especially in the design of new therapeutic agents targeting oxidative stress-related diseases.
Industry
Industrially, the compound is used in the production of advanced materials such as organic semiconductors and conductive polymers. It is also utilized in the manufacturing of dyes and pigments.
Mechanism of Action
The mechanism of action of [Bis(4-methoxyphenyl)amino]oxidanyl involves its ability to undergo redox reactions. The compound can donate or accept electrons, making it a versatile intermediate in various chemical processes. Its molecular targets include enzymes involved in oxidative stress pathways, and it can modulate the activity of these enzymes by altering their redox state.
Comparison with Similar Compounds
Similar Compounds
Bis(4-methoxyphenyl)amine: Similar structure but lacks the oxidanyl group.
4,4’-Dimethoxydiphenylamine: Another related compound with similar applications.
Uniqueness
[Bis(4-methoxyphenyl)amino]oxidanyl is unique due to the presence of the oxidanyl group, which imparts distinct redox properties. This makes it more versatile in applications involving electron transfer reactions compared to its analogs.
Properties
Molecular Formula |
C14H14NO3 |
|---|---|
Molecular Weight |
244.27 g/mol |
InChI |
InChI=1S/C14H14NO3/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10H,1-2H3 |
InChI Key |
NJQKHLCMLSKSKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)[O] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


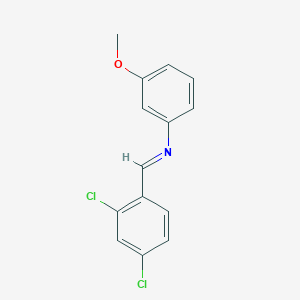


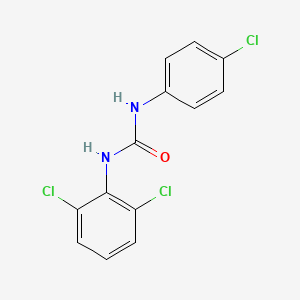
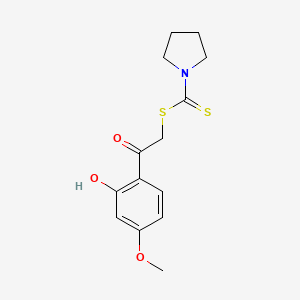
![N-{2-[(Z)-2-(3-Chloro-phenyl)-1-cyano-vinyl]-4-p-tolyl-thiazol-5-yl}-acetamide](/img/structure/B11946995.png)



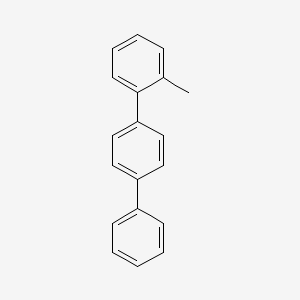
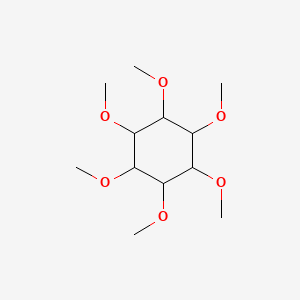

![2-(2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11947042.png)
